molecular formula C147H242N42O47 B12820911 N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2

N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2

Cat. No.: B12820911
M. Wt: 3349.7 g/mol
InChI Key: BNHOOMWLCZGEHN-OKVXULJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N(1)Ser-Asn-Leu-Ser-Thr-Asu(1)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Nva-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 elcatonin . This compound is a peptide hormone that mimics the biological properties of natural calcitonin, which is involved in calcium and bone metabolism. Elcatonin is used for its greater stability and excellent tolerability when administered in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elcatonin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of elcatonin involves large-scale SPPS under Good Manufacturing Practice (GMP) conditions. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Elcatonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Elcatonin has a wide range of scientific research applications, including:

Mechanism of Action

Elcatonin exerts its effects by binding to calcitonin receptors on osteoclasts, which are cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to a decrease in bone resorption and an increase in bone mineral density. The molecular targets involved include the calcitonin receptor and downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Uniqueness of Elcatonin: Elcatonin is unique due to its substitution of the disulfide bond with an ethylene bridge, which provides greater stability and excellent tolerability when used in vivo. This modification makes elcatonin a preferred choice for therapeutic applications .

Properties

Molecular Formula

C147H242N42O47

Molecular Weight

3349.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C147H242N42O47/c1-19-30-83(122(212)167-89(43-46-105(151)199)129(219)186-117(78(17)195)144(234)179-98(57-80-38-40-82(197)41-39-80)145(235)189-52-29-36-103(189)139(229)170-87(34-27-50-157-147(154)155)128(218)185-116(77(16)194)143(233)178-97(60-112(207)208)135(225)183-113(73(10)11)140(230)160-62-108(202)162-75(14)120(210)158-64-110(204)182-118(79(18)196)146(236)188-51-28-35-102(188)119(153)209)165-124(214)85(33-24-26-49-149)166-133(223)95(58-81-61-156-68-161-81)175-130(220)92(54-70(4)5)173-126(216)90(44-47-111(205)206)168-125(215)88(42-45-104(150)198)169-137(227)100(66-191)180-131(221)93(55-71(6)7)172-123(213)84(32-23-25-48-148)163-109(203)63-159-121(211)91(53-69(2)3)177-141(231)114(74(12)13)184-127(217)86-31-21-20-22-37-107(201)164-99(65-190)136(226)176-96(59-106(152)200)134(224)174-94(56-72(8)9)132(222)181-101(67-192)138(228)187-115(76(15)193)142(232)171-86/h38-41,61,68-79,83-103,113-118,190-197H,19-37,42-60,62-67,148-149H2,1-18H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,209)(H,156,161)(H,158,210)(H,159,211)(H,160,230)(H,162,202)(H,163,203)(H,164,201)(H,165,214)(H,166,223)(H,167,212)(H,168,215)(H,169,227)(H,170,229)(H,171,232)(H,172,213)(H,173,216)(H,174,224)(H,175,220)(H,176,226)(H,177,231)(H,178,233)(H,179,234)(H,180,221)(H,181,222)(H,182,204)(H,183,225)(H,184,217)(H,185,218)(H,186,219)(H,187,228)(H,205,206)(H,207,208)(H4,154,155,157)/t75-,76+,77+,78+,79+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,113-,114-,115-,116-,117-,118-/m0/s1

InChI Key

BNHOOMWLCZGEHN-OKVXULJVSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CO)CC(C)C)CC(=O)N)CO

Canonical SMILES

CCCC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CO)CC(C)C)CC(=O)N)CO

Origin of Product

United States

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